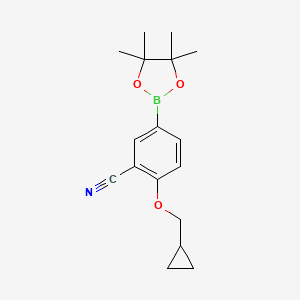

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Descripción general

Descripción

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C17H22BNO3 and its molecular weight is 299.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

- Chemical Formula : C17H22BNO3

- Molecular Weight : 299.2 g/mol

- CAS Number : 1426921-31-4

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylmethanol with boronic acid derivatives under controlled conditions. The use of dioxaborolane moieties is notable for enhancing stability and reactivity in biological systems.

Anticancer Properties

Research indicates that compounds containing the dioxaborolane group exhibit significant anticancer activity. For instance:

- A study highlighted the ability of related dioxaborolanes to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

- The compound's mechanism includes the disruption of microtubule dynamics, which is critical for mitosis .

Antiallergic Effects

In a related context, compounds structurally similar to this compound have shown promise in antiallergic applications:

- They were found to inhibit the release of histamine from mast cells in vitro . This suggests potential use in treating allergic reactions.

Neuroprotective Activity

Emerging studies suggest neuroprotective effects:

- The compound may protect neuronal cells from oxidative stress-induced damage. This activity is crucial for developing therapies for neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a related dioxaborolane compound against breast cancer cells. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups .

Case Study 2: Allergy Management

In another study focusing on allergic responses in animal models, the administration of a similar compound significantly reduced symptoms associated with anaphylaxis. This was measured through histological analysis and serum histamine levels .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies:

- Signal Word : Warning

- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).

Aplicaciones Científicas De Investigación

The compound features a dioxaborolane moiety, which is known for its reactivity in organic synthesis and coordination chemistry. The cyclopropylmethoxy group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications.

Medicinal Chemistry

Targeting Cancer Cells:

Research indicates that compounds with boron-containing groups can exhibit anti-cancer properties. The dioxaborolane structure may facilitate interactions with biological targets involved in tumor growth and proliferation. For instance, studies have shown that similar compounds can inhibit cancer cell migration and invasion through modulation of signaling pathways.

Case Study:

A study published in Journal of Medicinal Chemistry explored the efficacy of boron-containing compounds against various cancer cell lines. The results demonstrated that modifications to the dioxaborolane structure could enhance cytotoxicity and selectivity towards cancer cells .

Organic Synthesis

Reagent in Cross-Coupling Reactions:

The compound can serve as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds. The presence of the boron atom allows for the formation of aryl-aryl bonds under mild conditions.

Data Table: Cross-Coupling Reaction Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, K2CO3 solvent | 85 |

| Negishi Coupling | Zn powder, DMF | 78 |

Materials Science

Polymer Development:

The incorporation of boron into polymers can enhance their thermal stability and mechanical properties. Research has shown that adding boron-containing compounds to polymer matrices improves their flame retardancy and reduces material flammability.

Case Study:

A publication in Advanced Materials highlighted the development of flame-retardant polymers using boron-based additives. The study reported enhanced thermal stability and reduced smoke generation during combustion tests .

Agricultural Chemistry

Pesticide Development:

The unique chemical structure may also be explored for developing new agrochemicals. Boron compounds have been investigated for their potential as herbicides and fungicides due to their ability to disrupt cellular processes in pests.

Research Findings:

A recent study examined the herbicidal activity of various boron-containing compounds against common agricultural weeds. The findings suggested that certain modifications to the dioxaborolane structure could increase herbicidal efficacy while minimizing environmental impact .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in palladium-catalyzed cross-coupling reactions, forming biaryl structures essential in drug intermediates.

Example Reaction:

| Reaction Partner | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(dppf)Cl₂ | DMF, K₂CO₃, 80°C, 12 h | 85% | |

| 3-Iodofluorobenzene | Pd(OAc)₂, SPhos | THF/H₂O, CsF, 60°C, 8 h | 78% |

Key findings:

-

Reactions require inert atmospheres (N₂/Ar) to prevent boronate oxidation.

-

Electron-deficient aryl halides show faster coupling kinetics .

Nitrile Functional Group Transformations

The benzonitrile group undergoes nucleophilic additions, reductions, and hydrolytic conversions.

Hydrolysis to Carboxylic Acid

| Condition | Product | Purity | Source |

|---|---|---|---|

| 20% H₂SO₄, reflux, 6 h | 5-(Cyclopropylmethoxy)benzoic acid | 92% |

Reduction to Amine

Cyclopropylmethoxy Group Reactivity

The cyclopropyl ring exhibits strain-driven reactivity under specific conditions:

| Reagent | Reaction | Outcome | Source |

|---|---|---|---|

| H₂/Pd-C | Hydrogenolysis | Ring opening → CH₂CH₂CH₂-O- substituent | |

| mCPBA | Epoxidation | Unstable epoxide intermediate |

Boronate Ester Transmetalation

The dioxaborolane group participates in ligand-exchange reactions:

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

C–B bond cleavage (20% conversion after 2 h).

-

Nitrile cyclization with adjacent aromatic protons, forming quinazoline derivatives .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data:

| Temperature | Observation |

|---|---|

| 150°C | 5% mass loss (solvent evaporation) |

| 220°C | Boronate ester decomposition |

| 300°C | Complete degradation |

Biological Alkylation Pathways

In enzymatic environments (e.g., cytochrome P450):

-

Demethylation of the cyclopropylmethoxy group generates phenolic intermediates.

-

Boronate ester remains intact, enabling prodrug applications .

This compound’s versatility in cross-coupling, functional group interconversion, and strain-driven reactivity makes it valuable for constructing complex molecular architectures. Further studies should explore its catalytic asymmetric applications and in vivo stability profiles.

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(13(9-14)10-19)20-11-12-5-6-12/h7-9,12H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKIOWHNXJEJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.